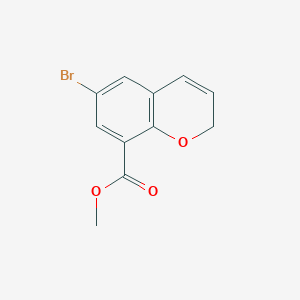

methyl 6-bromo-2H-chromene-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-bromo-2H-chromene-8-carboxylate is a chemical compound belonging to the chromene family, which is known for its diverse biological and pharmacological properties. Chromenes, also known as benzopyrans, are a class of oxygen-containing heterocycles that have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a carboxylate group in the structure of this compound makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-2H-chromene-8-carboxylate typically involves the bromination of a chromene precursor followed by esterification. One common method is the bromination of 2H-chromene-8-carboxylic acid using bromine in the presence of a suitable solvent such as acetic acid. The resulting 6-bromo-2H-chromene-8-carboxylic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2H-chromene-8-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The chromene ring can undergo oxidation to form quinone derivatives.

Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

Substitution Reactions: Products include various substituted chromenes depending on the nucleophile used.

Oxidation Reactions: Products include quinone derivatives of chromenes.

Reduction Reactions: Products include alcohols or aldehydes derived from the reduction of the carboxylate group.

Scientific Research Applications

Methyl 6-bromo-2H-chromene-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-bromo-2H-chromene-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate group play crucial roles in its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate: Similar in structure but with a methoxy group at the 8-position instead of a carboxylate group.

Methyl 8-bromo-6-chloro-2H-chromene-3-carboxylate: Similar in structure but with a chlorine atom at the 6-position instead of a bromine atom.

Uniqueness

Methyl 6-bromo-2H-chromene-8-carboxylate is unique due to the specific positioning of the bromine atom and the carboxylate group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

Methyl 6-bromo-2H-chromene-8-carboxylate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has the following chemical structure:

- Chemical Formula : C11H9BrO3

- Molecular Weight : 269.09 g/mol

The presence of the bromine atom at the 6-position and the carboxylate group at the 8-position significantly influence its chemical reactivity and biological properties.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms .

- Cell Signaling Modulation : The compound influences cell signaling pathways that regulate cell proliferation, apoptosis, and differentiation. It has been observed to alter gene expression related to these processes .

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the disruption of mitochondrial membrane potential and activation of caspases, leading to programmed cell death .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 25.4 ± 1.5 | Induces apoptosis |

| PC3 (Prostate) | 30.2 ± 2.0 | Cell cycle arrest |

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in animal models. It significantly reduced edema in paw inflammation models, suggesting its potential as a therapeutic agent for inflammatory diseases .

| Model | Dose (mg/kg) | Inflammation Reduction (%) |

|---|---|---|

| Carrageenan-induced | 50 | 45% |

| Formalin-induced | 100 | 60% |

Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Strong |

| Escherichia coli | 30 | Moderate |

Case Studies

- Anticancer Study : A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 20 μM after 48 hours of treatment, with flow cytometry confirming increased apoptosis rates .

- Anti-inflammatory Study : In a controlled experiment involving rats with induced paw edema, administration of this compound resulted in a notable decrease in swelling compared to controls, highlighting its potential as an anti-inflammatory agent .

Properties

Molecular Formula |

C11H9BrO3 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

methyl 6-bromo-2H-chromene-8-carboxylate |

InChI |

InChI=1S/C11H9BrO3/c1-14-11(13)9-6-8(12)5-7-3-2-4-15-10(7)9/h2-3,5-6H,4H2,1H3 |

InChI Key |

CKDULINQQLDEHN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1OCC=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.